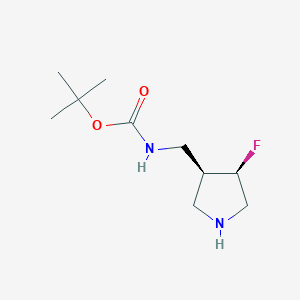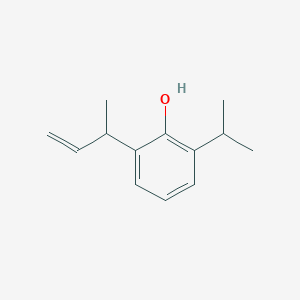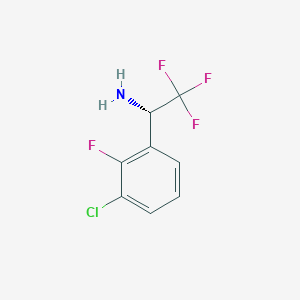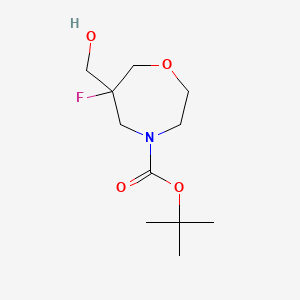
Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a fluoropyrrolidine ring, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate typically involves the reaction of a fluoropyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an amine. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluoropyrrolidine ring may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate: This compound has a similar structure but contains a hydroxytetrahydrofuran ring instead of a fluoropyrrolidine ring.
Tert-butyl ((3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl)carbamate:
Uniqueness
Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate is unique due to the presence of the fluoropyrrolidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of molecules with specific biological activities and in the development of new synthetic methodologies.
Propriétés
Formule moléculaire |
C10H19FN2O2 |
|---|---|
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
tert-butyl N-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 |
Clé InChI |
UMQUBAWDZABAPY-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@@H]1F |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CNCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13908878.png)

![O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13908890.png)
![1,1-Dimethylethyl 9-iodo-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13908896.png)

![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)



![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)


![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)

